molecular formula C29H32N2O5 B12702899 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid CAS No. 112853-82-4

4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid

Cat. No.: B12702899
CAS No.: 112853-82-4
M. Wt: 488.6 g/mol
InChI Key: DPBQDFLSAMBPRQ-UWUHBFQLSA-N
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Description

4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that combines a pyrido[4,3-b]carbazole core with a phenylbutanone moiety and an (E)-but-2-enedioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[4,3-b]carbazole core, followed by the attachment of the phenylbutanone moiety and the (E)-but-2-enedioic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1H,2H,3H,4H,4aH,5H,6H,11H,11aH-pyrido[4,3-b]carbazol-2-yl]-2,2-dimethylbutanoic acid
  • [(4aR,6aS,7aR,10aR,11aR,11bR,11cR)-4,4,11c-Trimethyl-9-oxo-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodec]

Uniqueness

What sets 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112853-82-4

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C25H28N2O.C4H4O4/c28-25(18-7-2-1-3-8-18)11-6-13-27-14-12-19-16-24-22(15-20(19)17-27)21-9-4-5-10-23(21)26-24;5-3(6)1-2-4(7)8/h1-5,7-10,19-20,26H,6,11-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,20+;/m1./s1

InChI Key

DPBQDFLSAMBPRQ-UWUHBFQLSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@H]1CC3=C(C2)C4=CC=CC=C4N3)CCCC(=O)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CC2C1CC3=C(C2)C4=CC=CC=C4N3)CCCC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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